molecular formula C18H24N4O4 B5517260 (3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No.: B5517260
M. Wt: 360.4 g/mol
InChI Key: WTFHGXQMZJNOKS-HKLFFYFNSA-N
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Description

(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.17975526 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated innovative synthetic pathways to generate derivatives and analogs of complex molecules, including the one . For example, studies have shown the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with evaluations of their cytotoxic activity against specific cancer cell lines, highlighting the potential of these compounds in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014). Another study focused on the synthesis and structure elucidation of esterification products of similar molecules, revealing insights into their structural dynamics and potential applications in creating novel bioactive compounds (Nadirova et al., 2019).

Biological Evaluation

Further research has expanded into the biological evaluation of newly synthesized derivatives, assessing their potential as anticancer and anti-inflammatory agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016). Additionally, compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, further indicating the versatility of these molecular frameworks in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advanced Synthetic Methodologies

The research also includes the development of advanced synthetic methodologies for creating complex organic molecules. Studies have detailed practical synthesis approaches for CCR5 antagonists, a class of compounds relevant for treating various conditions, including HIV (Ikemoto et al., 2005). Additionally, the exploration of carbocyclization strategies to prepare unique cyclic ethers has been documented, underscoring the importance of innovative synthetic methods in accessing new chemical spaces (Mao et al., 2008).

Properties

IUPAC Name

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-11-8-12(20-19-11)9-21(2)16(23)14-13-4-5-18(26-13)10-22(6-7-25-3)17(24)15(14)18/h4-5,8,13-15H,6-7,9-10H2,1-3H3,(H,19,20)/t13-,14?,15?,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFHGXQMZJNOKS-HKLFFYFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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